molecular formula C15H15N5O3 B2773050 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034321-96-3

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2773050
CAS RN: 2034321-96-3
M. Wt: 313.317
InChI Key: BYDLBNSNWKBINN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrimidine ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility in different solvents .

Scientific Research Applications

Antitumor and Antifolate Activity

A study explored the design and synthesis of antifolates as potential inhibitors of dihydrofolate reductase (DHFR), showcasing their application in antitumor agents. This research highlights the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues. These compounds were synthesized aiming at inhibiting human DHFR and showed promising results as antitumor agents against several tumor cells in culture, with some nonclassical analogues acting as potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Antimicrobial Applications

Another study involved the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. These compounds demonstrated good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

X-Ray Structure Determination

The X-ray structure determination of heterocyclic derivatives of guanidine, including compounds related to the query chemical structure, has been reported. This research provides insight into the structural aspects of these compounds, which is crucial for understanding their mechanism of action and potential applications in scientific research (Banfield et al., 1987).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Research on the design, synthesis, and biological activities of compounds as dual inhibitors of thymidylate synthase (TS) and DHFR further underscores the therapeutic potential of these compounds. These studies aim at developing antitumor agents with dual inhibitory action, showing significant promise in the treatment of cancer (Gangjee et al., 2003).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is not provided in the current information.

Future Directions

Future research on this compound could involve exploring its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could involve both experimental work and computational modeling .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-12(10-19-7-1-2-8-19)16-6-9-20-14(22)11-4-3-5-17-13(11)18-15(20)23/h1-5,7-8H,6,9-10H2,(H,16,21)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDLBNSNWKBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

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